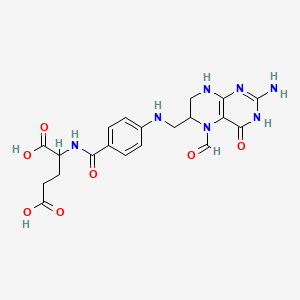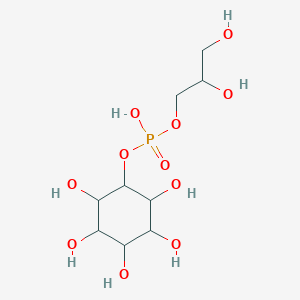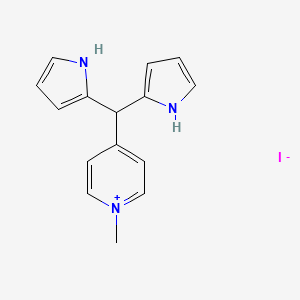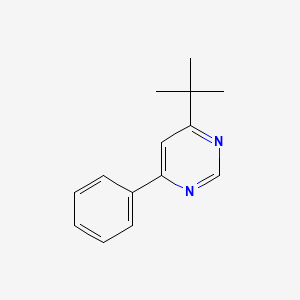
1,3-Dioxolane, 4,5-dimethyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 4,5-dimethyl-2-phenyl- is an organic compound with the molecular formula C11H14O2. It is a heterocyclic acetal, which means it contains a ring structure composed of carbon and oxygen atoms. This compound is known for its stability and versatility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 4,5-dimethyl-2-phenyl- can be synthesized through the condensation reaction between 2-phenyl oxirane and acetone in the presence of a catalyst such as P2O5 in diethyl ether . Another method involves the use of ultrasonic irradiation, where a mixture of 2-phenyl oxirane and graphene oxide in anhydrous acetone yields the desired product in high yield .
Industrial Production Methods
Industrial production of 1,3-Dioxolane, 4,5-dimethyl-2-phenyl- typically involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the catalytic process and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane, 4,5-dimethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1,3-Dioxolane, 4,5-dimethyl-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,3-Dioxolane, 4,5-dimethyl-2-phenyl- exerts its effects involves the formation of stable acetal or ketal structures. These structures protect sensitive functional groups during chemical reactions, allowing for selective transformations. The molecular targets and pathways involved include the stabilization of reactive intermediates and the prevention of unwanted side reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: Another heterocyclic acetal with a six-membered ring structure.
Tetrahydrofuran (THF): A related compound where the methylene group at the 2-position is replaced by an oxygen atom.
Uniqueness
1,3-Dioxolane, 4,5-dimethyl-2-phenyl- is unique due to its high stability and versatility in various chemical reactions. Its ability to form stable acetal or ketal structures makes it a valuable compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
4359-31-3 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
4,5-dimethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h3-9,11H,1-2H3 |
Clé InChI |
KELZBYQXUNVXEU-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC(O1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



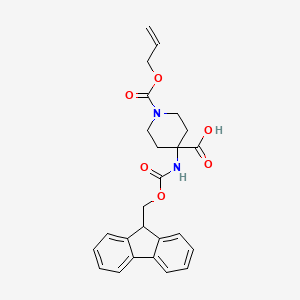
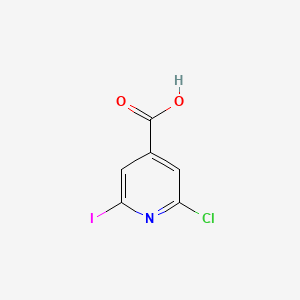

![N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide](/img/structure/B12288843.png)
![N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)formamide](/img/structure/B12288846.png)
![[6,7-diacetyloxy-2-[[7-[[6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-hydroxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B12288857.png)

